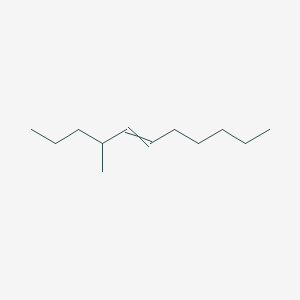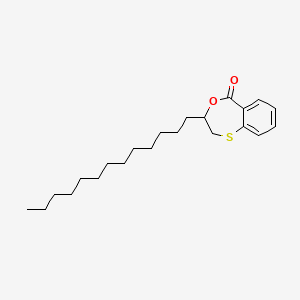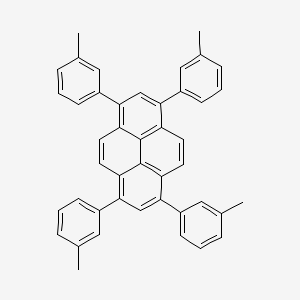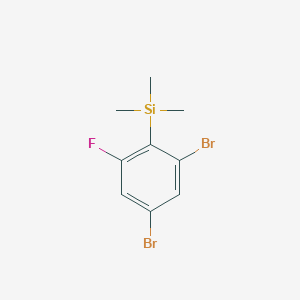
1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene: is an organosilicon compound that features a benzene ring substituted with two bromine atoms, one trimethylsilyl group, and one fluorine atom. This compound is of interest due to its unique combination of substituents, which can impart distinct chemical properties and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene can be synthesized through a multi-step process involving the bromination, silylation, and fluorination of a suitable benzene derivative. One common approach involves the following steps:
Bromination: Starting with a benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The trimethylsilyl group can be involved in cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Coupling Reactions: Products include biaryl compounds or other coupled products with new carbon-carbon bonds.
Applications De Recherche Scientifique
1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or photonic properties.
Medicinal Chemistry: Investigated for potential use in the development of pharmaceuticals or bioactive compounds.
Catalysis: Utilized as a ligand or precursor in catalytic reactions to improve reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 1,5-dibromo-2-(trimethylsilyl)-3-fluorobenzene depends on the specific reaction or application
Bromine Atoms: Participate in electrophilic aromatic substitution or nucleophilic substitution reactions.
Trimethylsilyl Group: Acts as a protecting group or participates in cross-coupling reactions.
Fluorine Atom: Influences the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,5-Dibromo-2,4-dimethylbenzene: Similar structure but with methyl groups instead of the trimethylsilyl and fluorine substituents.
1,5-Dibromo-2,3-dimethylbenzene: Another similar compound with different substitution patterns on the benzene ring.
1,5-Dibromo-2,3,6,7-naphthalene tetracarboxylic dianhydride: A naphthalene derivative with similar bromine substitution.
Uniqueness: 1,5-Dibromo-2-(trimethylsilyl)-3-fluorobenzene is unique due to the presence of the trimethylsilyl and fluorine substituents, which impart distinct electronic and steric properties. These unique features make it valuable in specific synthetic applications and research areas where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
183065-70-5 |
|---|---|
Formule moléculaire |
C9H11Br2FSi |
Poids moléculaire |
326.07 g/mol |
Nom IUPAC |
(2,4-dibromo-6-fluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11Br2FSi/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
Clé InChI |
DIIDPLNJLJSQPH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=C(C=C1Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
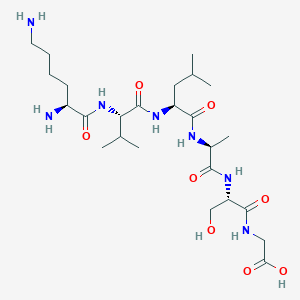
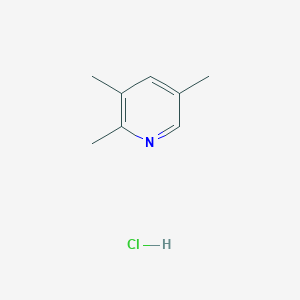
![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
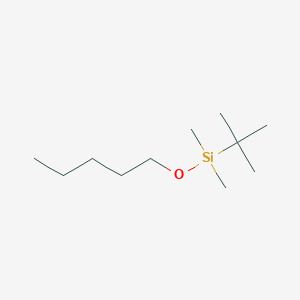
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)

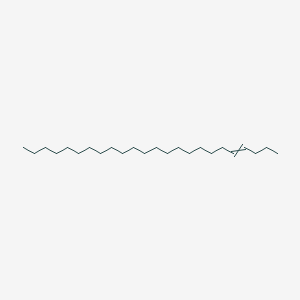
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
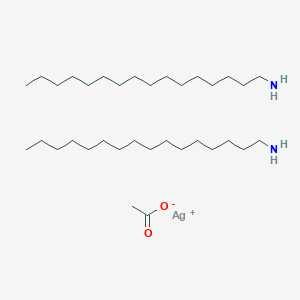
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
